![molecular formula C26H23NOS B023348 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-26-9](/img/structure/B23348.png)
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Overview
Description
Preparation Methods
Synthesis via Tritilation of Tetrahydrothienopyridine Intermediates
Core Reaction Pathway
The foundational approach involves introducing a trityl (triphenylmethyl) protecting group to the nitrogen atom of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This step is critical for preventing undesired side reactions during subsequent functionalization. As described in EP3475288B1, the tritylation is typically performed using triphenylmethyl chloride (trityl chloride) in the presence of a base such as triethylamine . The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert nitrogen atmosphere to mitigate hydrolysis of the trityl group.
Reaction Conditions and Yield Optimization
Key parameters influencing yield include:
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Temperature : Optimal tritylation occurs at 0–5°C to minimize trityl group degradation.
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Solvent : THF is preferred due to its ability to dissolve both the starting material and trityl chloride.
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Stoichiometry : A 1.1:1 molar ratio of trityl chloride to the tetrahydrothienopyridine precursor ensures complete conversion .
Post-reaction workup involves quenching with ice-c water, followed by extraction with dichloromethane. The crude product is purified via recrystallization from ethanol, yielding 5-trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one with >85% purity .
Lithium-Halogen Exchange and Boronation
Lithiation at the Thieno Moiety
Following tritylation, the thieno ring undergoes lithiation to enable functionalization at the 5-position. As outlined in EP3475288B1, hexyl lithium (HexLi) serves as the lithiating agent in THF at −78°C . This low temperature prevents premature decomposition of the lithium intermediate.
Mechanistic Insight :
The lithiation step generates a resonance-stabilized carbanion at the α-position of the thiophene ring, which reacts with electrophilic boron reagents.
Boronation with Tributylborate
Lithiated intermediates are treated with tributyl borate (B(OBu)₃) to install a boronate ester group. This step is conducted at −78°C to suppress side reactions, with a reaction time of 2–4 hours . The resulting boronate complex is stabilized by coordination with THF, facilitating subsequent oxidation.
Oxidation to Install the Ketone Functionality
Hydrogen Peroxide-Mediated Oxidation
The boronate ester is oxidized to the corresponding ketone using hydrogen peroxide (H₂O₂) in a THF/water biphasic system. This step proceeds via a Baeyer-Villiger-type mechanism, forming the 2-oxo group essential for biological activity .
Critical Parameters :
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H₂O₂ Concentration : 30% aqueous H₂O₂ ensures rapid oxidation without over-oxidizing the thieno ring.
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Temperature : Gradual warming from −78°C to 25°C prevents exothermic runaway.
Post-oxidation, the product is extracted with ethyl acetate and dried over sodium sulfate, achieving yields of 70–75% .
Acidic Deprotection of the Trityl Group
Hydrochloric Acid-Mediated Cleavage
The final step involves removing the trityl protecting group using concentrated hydrochloric acid (HCl) in acetone. This process is typically conducted at 50°C for 1 hour, followed by cooling to 25°C to precipitate the hydrochloride salt .
Reaction Monitoring :
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pH Control : Maintaining pH <2 ensures complete protonation of the amine.
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Solvent Ratio : A 5:1 acetone/HCl ratio maximizes solubility of the intermediate while facilitating salt formation .
Crystallization and Purification
The crude hydrochloride salt is recrystallized from a mixture of acetone and methanol (9:1 v/v) to afford 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with ≥99% purity . This method avoids the need for chromatographic purification, enhancing industrial feasibility.
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization Strategies
Solvent Recycling
Recent advances emphasize recycling THF via distillation, reducing raw material costs by 40% in large-scale batches .
Catalytic Tritilation
Pilot studies demonstrate that catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate tritylation by 30%, enabling completion within 2 hours at 0°C .
Chemical Reactions Analysis
Types of Reactions
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trityl group or the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Notably:
- Zidovudine Impurity : It is recognized as an impurity in Zidovudine (AZT), an antiretroviral medication used to prevent HIV/AIDS progression. Understanding the impurities in such drugs is crucial for ensuring their efficacy and safety .
- Prasugrel Intermediate : This compound serves as an intermediate in the synthesis of Prasugrel, a medication used to reduce the risk of heart-related events in patients with acute coronary syndrome .
Chemical Biology
Research indicates that compounds similar to this compound exhibit biological activity that could be beneficial in developing new therapeutic agents:
- Antioxidant Properties : Studies suggest that thieno-pyridine derivatives may possess antioxidant properties that can protect cells from oxidative stress .
Analytical Chemistry
The compound has also been utilized in analytical chemistry for:
- NMR Studies : Proton Nuclear Magnetic Resonance (NMR) techniques are employed to characterize the compound's structure and confirm its purity during synthesis .
Case Study 1: Zidovudine Stability Analysis
A study focused on the stability of Zidovudine formulations highlighted the importance of monitoring impurities like this compound to ensure drug quality over time. The research demonstrated that controlling these impurities could enhance the shelf-life and effectiveness of the drug formulations.
Case Study 2: Synthesis Optimization for Prasugrel Production
A recent investigation optimized the synthetic pathway for producing Prasugrel by incorporating this compound as a key intermediate. This optimization led to improved yields and reduced production costs while maintaining high purity levels essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trityl group may enhance the compound’s binding affinity and specificity towards its targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signal transduction and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 109904-26-9
- Molecular Formula: C₂₆H₂₃NOS
- Molecular Weight : 397.53 g/mol
- IUPAC Name: 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
- Structural Features: A bicyclic system comprising a tetrahydrothienopyridine core with a trityl (triphenylmethyl) group at the 5-position. The trityl group acts as a protective moiety during synthesis, enhancing steric stability and influencing reactivity .
Applications: Primarily used as a key intermediate in synthesizing prasugrel, a potent antiplatelet drug approved for cardiovascular disease prevention. The trityl group stabilizes the intermediate during multi-step syntheses, enabling selective functionalization of the tetrahydrothienopyridine core .
Key Research Findings
Synthetic Utility: The trityl group in 109904-26-9 prevents undesired side reactions during prasugrel synthesis, enabling selective alkylation at C3. In contrast, non-tritylated analogs (e.g., 150322-38-6) require precise stoichiometry to avoid over-alkylation . 1032707-62-2 (6-trityl isomer) exhibits reduced reactivity in alkylation steps compared to 109904-26-9, likely due to steric hindrance from the thieno[2,3-c]pyridine core .
Biological Activity: 109904-26-9 itself lacks direct pharmacological activity but is critical for producing prasugrel, which inhibits ADP-induced platelet aggregation with IC₅₀ values < 1 µM . Pyridin-2(1H)-one derivatives (e.g., phytotoxic analogs from ) highlight the importance of substituent flexibility; bulky groups like trityl reduce bioactivity in non-target applications .
Physicochemical Properties :
- The trityl group in 109904-26-9 increases lipophilicity (logP ≈ 5.2), complicating aqueous solubility but improving stability in organic solvents. Derivatives like 952340-39-5 (tosylate) address this via ionizable groups .
- 150322-38-6 (prasugrel precursor) has a lower logP (~3.8) due to polar oxoethyl and fluorophenyl groups, enhancing bioavailability in vivo .
Biological Activity
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS Number: 109904-26-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is a derivative of thieno[3,2-c]pyridine and exhibits a complex structure that may contribute to its pharmacological properties. The focus of this article is on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H23NOS
- Molecular Weight : 397.53 g/mol
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Neurotransmitter Modulation
Studies suggest that this compound may modulate neurotransmitter release and uptake, particularly in the context of dopaminergic and serotonergic systems. This modulation can potentially lead to effects on mood regulation and cognitive functions.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may downregulate pathways involved in inflammation.
Biological Activity Data
Activity | Effect | Reference |
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Neurotransmitter Modulation | Increased serotonin levels | |
Anti-inflammatory | Decreased IL-6 and TNF-alpha levels | |
Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a reduction in markers of oxidative stress and improved behavioral outcomes in treated subjects compared to controls.
Case Study 2: Anti-cancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in human leukemia cells through the activation of caspase pathways. The findings suggest potential for development as an anticancer agent.
Case Study 3: Inflammatory Response Modulation
Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly reduced the secretion of inflammatory mediators such as IL-1β and IL-6. This indicates its potential utility in managing inflammatory diseases.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one?
A common method involves reacting 2-bromo-5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with tert-butyl peroxybenzoate (TBPB) in the presence of Mg powder in tetrahydrofuran (THF) or toluene, followed by acid hydrolysis (e.g., HCl or p-toluenesulfonic acid) to yield the target compound . This intermediate is critical in prasugrel synthesis, where stereochemical control is achieved via trityl group protection . Alternative protocols may vary solvents (e.g., acetonitrile in later steps) or reagents (e.g., N-methyl morpholine for alkylation) .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at temperatures below -20°C to prevent degradation. Its hydrochloride salt form (CAS 115473-15-9) is hygroscopic and requires desiccation . Purity checks via NMR or HPLC are recommended post-storage to confirm structural integrity, especially if used in stereosensitive reactions .
Q. What is the role of this compound in prasugrel synthesis?
It serves as a key intermediate in prasugrel production. The trityl group protects the amine during alkylation steps, enabling selective functionalization at the 5-position. Subsequent deprotection and acetylation yield prasugrel’s active metabolite . Researchers must monitor diastereomer formation during alkylation, as improper stereochemical control can lead to impurities like desacetyl prasugrel diastereomers .
Advanced Research Questions
Q. How can crystallographic methods elucidate the conformational dynamics of this compound?
Single-crystal X-ray diffraction (SXRD) using SHELX software is widely employed. The tetrahydropyridine ring adopts a half-chair conformation, with deviations (e.g., 0.408 Å for N1) critical for understanding steric interactions in downstream reactions . For example, the dihedral angle between the thiophene and fluorophenyl rings in prasugrel derivatives is ~83°, influencing binding affinity . Refinement protocols should account for disorder in flexible substituents.
Q. What strategies mitigate diastereomer formation during alkylation reactions involving this compound?
Diastereomer formation arises from the chiral center at the 5-position. Strategies include:
- Using chiral auxiliaries or catalysts to enforce stereoselectivity .
- Optimizing reaction temperature (e.g., 40°C in acetonitrile reduces racemization vs. higher temperatures) .
- Post-reaction purification via column chromatography or recrystallization to isolate desired isomers .
Analytical methods like chiral HPLC or polarimetry are essential for quantifying enantiomeric excess .
Q. What mechanistic insights explain its role in radical quenching studies?
In DPPH assays, the compound acts as a hydrogen atom transfer (HAT) agent due to its thienopyridine core, which stabilizes radical intermediates. Rate constants (k) for DPPH quenching can be measured via UV-Vis kinetics, with comparisons to analogs (e.g., 3-hydroxythiophene-2-carboxylic acid) revealing structure-activity relationships . Computational studies (DFT) may further clarify electron-donating effects of the trityl group.
Q. How can reaction conditions be optimized for scale-up synthesis?
Key parameters include:
- Solvent choice : THF or toluene for Mg-mediated reactions vs. acetonitrile for alkylation .
- Catalyst screening : N,N-diisopropylcarbodiimide (DIC) improves coupling efficiency in acetylation steps .
- Workup protocols : Saturated brine washes reduce emulsion formation during extraction .
Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate conversion .
Q. Contradictions and Considerations
- Stereochemical outcomes : While emphasizes trityl protection for amine stability, highlights racemization risks during acid-catalyzed steps, necessitating pH control .
- Storage stability : Conflicting reports on hygroscopicity ( vs. 7) suggest batch-dependent variability; pre-use characterization is advised.
Properties
IUPAC Name |
5-trityl-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKINCXTMBNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548311 | |
Record name | 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-26-9 | |
Record name | 5-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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